molecular formula C16H15N3OS B12473081 1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone

1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone

Cat. No.: B12473081
M. Wt: 297.4 g/mol
InChI Key: CLQUYVOTNMOXHP-UHFFFAOYSA-N
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Description

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a phenylamino group attached to the thiadiazole ring, making it a significant molecule in various scientific research fields .

Preparation Methods

The synthesis of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ high-acidity ionic liquid catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)ethanone

InChI

InChI=1S/C16H15N3OS/c1-12(20)19-15(13-8-4-2-5-9-13)21-16(18-19)17-14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,18)

InChI Key

CLQUYVOTNMOXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(SC(=NC2=CC=CC=C2)N1)C3=CC=CC=C3

Origin of Product

United States

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